molecular formula C11H15IN2O B3255379 1,1-Diethyl-3-(4-iodophenyl)urea CAS No. 25434-10-0

1,1-Diethyl-3-(4-iodophenyl)urea

Cat. No. B3255379
CAS RN: 25434-10-0
M. Wt: 318.15 g/mol
InChI Key: JRXVCZBRTWJNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diethyl-3-(4-iodophenyl)urea, also known as DEIU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DEIU is a urea derivative that has been synthesized through a series of chemical reactions. This compound has been found to have unique properties that make it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-(4-iodophenyl)urea involves the inhibition of the enzyme topoisomerase II. This enzyme is involved in DNA replication and is essential for the survival of cancer cells. 1,1-Diethyl-3-(4-iodophenyl)urea has been found to bind to the DNA-topoisomerase II complex and inhibit the activity of this enzyme. This leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
1,1-Diethyl-3-(4-iodophenyl)urea has been found to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in cancer cells. 1,1-Diethyl-3-(4-iodophenyl)urea has also been found to inhibit the expression of various genes that are involved in cancer cell growth and survival. Additionally, 1,1-Diethyl-3-(4-iodophenyl)urea has been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1,1-Diethyl-3-(4-iodophenyl)urea has several advantages as a research tool. This compound is relatively easy to synthesize and has been found to be stable under various conditions. 1,1-Diethyl-3-(4-iodophenyl)urea has also been found to have low toxicity, which makes it a safe compound to use in laboratory experiments. However, one of the limitations of 1,1-Diethyl-3-(4-iodophenyl)urea is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 1,1-Diethyl-3-(4-iodophenyl)urea. One potential direction is to investigate the use of 1,1-Diethyl-3-(4-iodophenyl)urea in combination with other chemotherapeutic agents. This could potentially enhance the effectiveness of 1,1-Diethyl-3-(4-iodophenyl)urea in the treatment of cancer. Another direction is to investigate the potential use of 1,1-Diethyl-3-(4-iodophenyl)urea in the treatment of other diseases, such as inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of 1,1-Diethyl-3-(4-iodophenyl)urea and to identify potential targets for this compound.
Conclusion:
In conclusion, 1,1-Diethyl-3-(4-iodophenyl)urea is a valuable tool in scientific research. This compound has been found to have various applications in cancer research and has potential applications in the treatment of other diseases. The synthesis of 1,1-Diethyl-3-(4-iodophenyl)urea is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Further research is needed to fully understand the potential of 1,1-Diethyl-3-(4-iodophenyl)urea as a research tool and as a therapeutic agent.

Scientific Research Applications

1,1-Diethyl-3-(4-iodophenyl)urea has been found to have various applications in scientific research. One of the most significant applications of 1,1-Diethyl-3-(4-iodophenyl)urea is in the field of cancer research. 1,1-Diethyl-3-(4-iodophenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.

properties

IUPAC Name

1,1-diethyl-3-(4-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXVCZBRTWJNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298576
Record name N,N-Diethyl-N′-(4-iodophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethyl-3-(4-iodophenyl)urea

CAS RN

25434-10-0
Record name N,N-Diethyl-N′-(4-iodophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25434-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-N′-(4-iodophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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